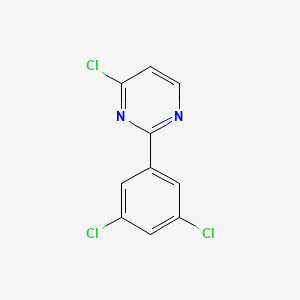![molecular formula C18H24O3 B13442725 ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)
ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a trideuteriomethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate, 2,3,6-trimethylphenol, and deuterated methanol.
Formation of Intermediate: The first step involves the alkylation of ethyl acetoacetate with 2,3,6-trimethylphenol in the presence of a base such as sodium hydride.
Deuteration: The intermediate is then subjected to deuteration using deuterated methanol and a catalyst like palladium on carbon.
Final Coupling: The final step involves the coupling of the deuterated intermediate with a suitable dienophile under conditions such as reflux in an organic solvent like toluene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalyst Optimization: Developing more efficient catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification techniques such as chromatography and crystallization to achieve high purity.
化学反応の分析
Types of Reactions
Ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of amides or esters depending on the nucleophile used.
科学的研究の応用
Ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Isotope Labeling: The trideuteriomethoxy group makes it useful in studies involving isotope labeling and tracing.
作用機序
The mechanism of action of ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate depends on its application:
In Organic Reactions: Acts as a reactant or intermediate, participating in various chemical transformations.
In Biological Systems: If used in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethylphenyl]penta-2,4-dienoate: Lacks the trideuteriomethoxy group, making it less useful for isotope labeling.
Ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-methoxyphenyl]penta-2,4-dienoate: Contains a methoxy group instead of a trideuteriomethoxy group, which may affect its reactivity and applications.
Uniqueness
The presence of the trideuteriomethoxy group in ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate makes it unique, particularly for applications involving isotope labeling and tracing. This feature distinguishes it from other similar compounds and enhances its utility in scientific research.
特性
分子式 |
C18H24O3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate |
InChI |
InChI=1S/C18H24O3/c1-7-21-18(19)10-12(2)8-9-16-13(3)11-17(20-6)15(5)14(16)4/h8-11H,7H2,1-6H3/b9-8+,12-10+/i6D3 |
InChIキー |
BONIYDFKKJJFBB-RGABXLQJSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C(=O)OCC)/C)C)C |
正規SMILES |
CCOC(=O)C=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


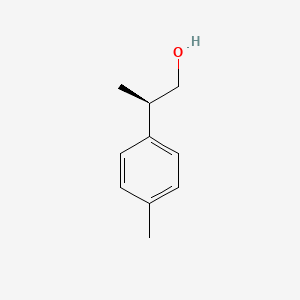
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
![[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene](/img/structure/B13442668.png)
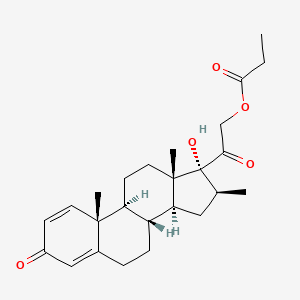
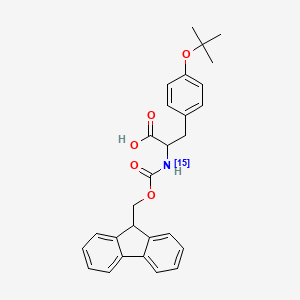
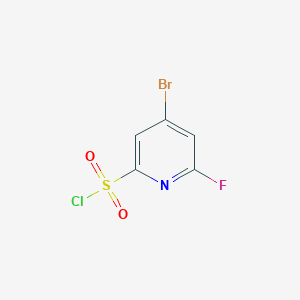
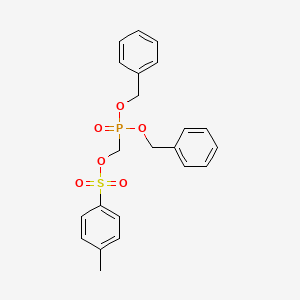
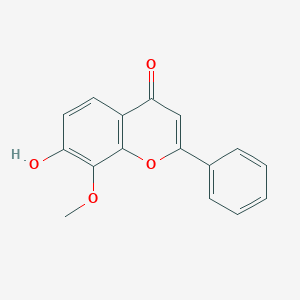


![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)
